

# Preliminary Safety Profile of VJ115: An ENOX1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Dated: November 18, 2025

### **Abstract**

This technical guide provides a summary of the preliminary studies on the toxicity and mechanism of action of **VJ115**, a novel antiangiogenic agent. **VJ115**, chemically identified as (Z)-(+/-)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol, functions as a small molecule inhibitor of the NADH oxidase ENOX1.[1][2] This document collates the currently available public data on its biochemical activity, effects on endothelial cells, and its potential as a radiosensitizer. While comprehensive toxicological data remains limited in the public domain, this guide aims to provide a foundational understanding for research and drug development professionals.

# **Chemical and Physical Properties**

A clear understanding of the fundamental properties of **VJ115** is crucial for any experimental design. The table below summarizes the key identifiers and characteristics of the molecule.



| Property          | Value                                                                  | Reference |
|-------------------|------------------------------------------------------------------------|-----------|
| IUPAC Name        | (2Z)-2-[(1-benzylindol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol | [2]       |
| Molecular Formula | C23H24N2O                                                              | [2]       |
| Molecular Weight  | 344.45 g/mol                                                           | [2]       |
| CAS Number        | 929256-79-1                                                            | [2]       |

# **Mechanism of Action and Pharmacodynamics**

**VJ115**'s primary mechanism of action is the inhibition of ENOX1, a cell surface NADH oxidase. [1] This inhibition leads to an increase in intracellular NADH levels, impacting cellular processes that are dependent on the NAD+/NADH ratio.[1][3]

**Enzymatic Inhibition** 

| Target | Metric | Value | Cell Line/System   |
|--------|--------|-------|--------------------|
| ENOX1  | IC50   | 10 μΜ | in vitro enzymatic |
|        |        |       | assay              |

Note: Further details on the specific assay conditions were not available in the reviewed literature.

## **Signaling Pathway**

The inhibition of ENOX1 by **VJ115** initiates a cascade of events that ultimately affect cytoskeletal organization and cellular response to radiation.





Click to download full resolution via product page

Figure 1: VJ115 Mechanism of Action.



# Preclinical Studies In Vitro Studies

Preliminary in vitro studies have focused on the effects of **VJ115** on endothelial cells, given its antiangiogenic potential.

| Assay Type             | Cell Line                       | Observed Effect                                                                                                             |
|------------------------|---------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Proteomics Profiling   | Endothelial Cells               | Altered expression of proteins involved in cytoskeletal reorganization, including suppression of stathmin and lamin A/C.[1] |
| Tubule Formation Assay | Endothelial Cells               | Inhibition of endothelial cell tubule formation.[1]                                                                         |
| Radiosensitization     | Proliferating Endothelial Cells | Enhanced apoptosis following irradiation.[2]                                                                                |

## **In Vivo Studies**

A pharmacokinetic study of VJ115 was conducted in Sprague-Dawley rats.[4]

| Parameter       | Route       | Dose                             | Value               |
|-----------------|-------------|----------------------------------|---------------------|
| Cmax            | Oral        | 20 mg/kg                         | 1,710 +/- 503 ng/ml |
| Bioavailability | Oral vs. IV | 20 mg/kg (oral), 1<br>mg/kg (IV) | 6.2%                |

Note: No toxicity data such as LD50 (Lethal Dose, 50%) was reported in the reviewed literature.

# **Experimental Protocols**

The following are generalized protocols based on the methodologies cited in the literature. Specific parameters may need optimization.



## **Proteomics Profiling of Endothelial Cells**

This protocol outlines a general workflow for analyzing protein expression changes in endothelial cells upon treatment with **VJ115**.





#### Click to download full resolution via product page

#### Figure 2: Proteomics Experimental Workflow.

- Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media and conditions.
- Treatment: Cells are treated with a predetermined concentration of **VJ115** (e.g., 50  $\mu$ M) and a vehicle control for a specified duration.
- Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
- Protein Quantification: The total protein concentration in each sample is determined using a standard assay (e.g., BCA assay).
- Protein Digestion: Proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme like trypsin.
- LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatographytandem mass spectrometry.
- Data Analysis: The mass spectrometry data is processed to identify and quantify proteins.
   Statistical analysis is performed to identify proteins that are differentially expressed between the VJ115-treated and control groups.
- Validation: Changes in the expression of key proteins of interest (e.g., stathmin, lamin A/C)
   are validated by methods such as RT-PCR and immunoblotting.[1]

## **RT-PCR for Gene Expression Analysis**

- RNA Extraction: Following cell treatment as described above, total RNA is extracted from the cells using a suitable kit.
- cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
- Quantitative PCR (qPCR): qPCR is performed using primers specific for the genes of interest (e.g., STMN1, LMNA, LMNB1) and a reference gene. The relative expression of the target



genes is calculated.

## **Immunoblotting**

- Protein Extraction and Quantification: As described in the proteomics protocol.
- SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
- Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest, followed by incubation with a secondary antibody conjugated to a detectable marker.
- Detection: The protein bands are visualized and quantified using an appropriate detection system.

## **Summary and Future Directions**

The available data suggests that **VJ115** is a potent inhibitor of ENOX1 with antiangiogenic and radiosensitizing properties. Its mechanism of action involves the modulation of intracellular NADH levels and subsequent effects on the expression of cytoskeletal proteins.

However, a comprehensive toxicological assessment is currently lacking in the public literature. To advance the development of **VJ115**, future studies should focus on:

- In vitro cytotoxicity: Determining the CC50 (half-maximal cytotoxic concentration) in a panel of cancerous and non-cancerous cell lines.
- In vivo toxicology: Conducting formal acute and chronic toxicity studies in animal models to determine key parameters such as the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).
- Genotoxicity and mutagenicity assays.
- Safety pharmacology studies.



This information is critical for establishing a complete safety profile and for guiding the design of future clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The NADH Oxidase ENOX1, a Critical Mediator of Endothelial Cell Radiosensitization, is Crucial for Vascular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VJ115|ENOX1 Inhibitor [benchchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. A pharmacokinetic study on Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol; a novel radio-sensitization agent PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Safety Profile of VJ115: An ENOX1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683066#preliminary-studies-on-vj115-toxicity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com